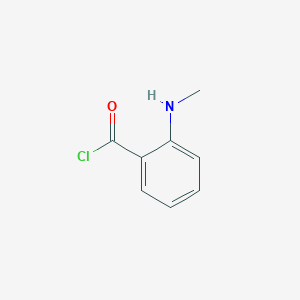

2-(Methylamino)benzoyl chloride

Beschreibung

Significance in Contemporary Organic Synthesis and Heterocyclic Chemistry Research

The significance of 2-(Methylamino)benzoyl chloride in contemporary organic synthesis is intrinsically linked to its utility as a precursor for a diverse array of heterocyclic compounds. Heterocycles are a cornerstone of medicinal chemistry, with a vast number of pharmaceuticals and biologically active compounds featuring these structural motifs. The strategic placement of the methylamino and acyl chloride groups in this compound facilitates intramolecular cyclization reactions, providing efficient pathways to fused heterocyclic systems.

One of the most notable applications of derivatives of this compound is in the synthesis of quinazolines and their analogues. For instance, research has demonstrated the acylation of 2-methylaminothiobenzamide with substituted benzoyl chlorides to produce 2-benzoylaminothiobenzamides. These intermediates can then undergo a base-catalyzed ring closure to yield quinazoline-4-thiones. nih.gov This methodology highlights the potential of this compound and its derivatives to serve as key components in the construction of these important heterocyclic scaffolds. Quinazolines are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Furthermore, the reactivity of the acyl chloride group allows for its reaction with a variety of nucleophiles, leading to the formation of amides, esters, and ketones. When these reactions are performed with substrates containing a second nucleophilic group, subsequent intramolecular reactions can lead to the formation of other heterocyclic rings, such as benzodiazepines and benzothiazines. The methylamino group can also participate in these cyclization reactions or be used as a point for further functionalization, adding to the molecular diversity that can be achieved from this single starting material.

Overview of Acyl Chloride Derivatives as Key Synthetic Intermediates

Acyl chlorides, in general, are highly valued intermediates in organic synthesis due to their high reactivity. The presence of the electron-withdrawing chlorine atom makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. This reactivity allows for the efficient conversion of carboxylic acids, from which acyl chlorides are typically derived, into a variety of other functional groups.

The primary reactions of acyl chlorides involve nucleophilic acyl substitution, where the chloride ion acts as a good leaving group. Some of the most common and synthetically useful transformations of acyl chlorides include:

Amide formation: Acyl chlorides react readily with primary and secondary amines to form amides. This reaction is fundamental in peptide synthesis and in the preparation of numerous pharmaceuticals and polymers. The reaction of benzoyl chloride with methylamine (B109427), for example, yields N-methylbenzamide. pearson.com

Ester formation: Alcohols react with acyl chlorides to produce esters. This method is often preferred over Fischer esterification due to its faster reaction rate and irreversibility.

Friedel-Crafts Acylation: Acyl chlorides are key reagents in Friedel-Crafts acylation reactions, where they react with aromatic compounds in the presence of a Lewis acid catalyst to form aryl ketones.

Ketone synthesis: Reaction with organocuprates (Gilman reagents) allows for the synthesis of ketones.

The high reactivity of acyl chlorides necessitates careful handling, as they are sensitive to moisture and can react vigorously with water to hydrolyze back to the corresponding carboxylic acid.

Research Trajectories for Aminobenzoyl Chloride Scaffolds

The aminobenzoyl chloride scaffold, exemplified by this compound, represents a promising platform for the discovery of new bioactive molecules. Current and future research trajectories are likely to focus on several key areas:

Development of Novel Heterocyclic Systems: While the synthesis of quinazolines from related precursors is established, there is significant potential to explore the use of this compound in the synthesis of a wider variety of heterocyclic frameworks. This includes the investigation of reactions with different binucleophiles to access novel ring systems with potential applications in medicine and materials science. Research into the synthesis of benzothiazines and benzotriazocines from related imidoyl chlorides demonstrates the versatility of such precursors in forming diverse heterocyclic structures. nih.gov

Application in Medicinal Chemistry: The aminobenzoyl scaffold is a key feature in a number of pharmacologically active compounds. For example, quinoxaline (B1680401) derivatives, which can be accessed from precursors related to aminobenzoyl chlorides, are being investigated for their antimicrobial and anticancer activities. mdpi.com Future research will likely involve the synthesis of libraries of compounds derived from this compound for screening against various biological targets, including protein kinases, which are crucial in cancer therapy.

Green Chemistry Approaches: There is a growing emphasis on developing more environmentally friendly synthetic methods. Future research may focus on the use of greener solvents, catalysts, and reaction conditions for the synthesis and application of this compound. For example, the use of microwave irradiation and non-toxic catalysts like bismuth(III) chloride has been shown to be effective in the synthesis of quinolone analogues. nih.gov

Interactive Data Table: Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₈H₈ClNO |

| Molecular Weight | 169.61 g/mol |

| CAS Number | 64636-41-5 |

| Appearance | Not available |

| Boiling Point | Not available |

| Melting Point | Not available |

| Solubility | Reacts with water |

Structure

3D Structure

Eigenschaften

CAS-Nummer |

64636-41-5 |

|---|---|

Molekularformel |

C8H8ClNO |

Molekulargewicht |

169.61 g/mol |

IUPAC-Name |

2-(methylamino)benzoyl chloride |

InChI |

InChI=1S/C8H8ClNO/c1-10-7-5-3-2-4-6(7)8(9)11/h2-5,10H,1H3 |

InChI-Schlüssel |

AKVHMSBCSJMOMH-UHFFFAOYSA-N |

Kanonische SMILES |

CNC1=CC=CC=C1C(=O)Cl |

Herkunft des Produkts |

United States |

Chemical Reactivity and Reaction Pathways of 2 Methylamino Benzoyl Chloride

Acylation Reactions with Diverse Nucleophiles

2-(Methylamino)benzoyl chloride readily participates in acylation reactions, a process where the benzoyl group is transferred to a nucleophile. This reactivity is attributed to the presence of a highly reactive acyl chloride functional group.

Reactions with Primary and Secondary Amines for Amide Formation

This compound reacts with primary and secondary amines in a nucleophilic acyl substitution reaction to form the corresponding N-substituted benzamides. doubtnut.comtardigrade.in The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzoyl chloride. doubtnut.compearson.com This is followed by the elimination of a chloride ion, resulting in the formation of an amide bond. doubtnut.compearson.com This reaction, often referred to as benzoylation, is a fundamental transformation in organic synthesis. youtube.com

For instance, the reaction of this compound with a primary amine like methylamine (B109427) yields N-methyl-2-(methylamino)benzamide. Similarly, reaction with a secondary amine would result in a di-substituted amide. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. youtube.com

A specific application of this reactivity is the N-benzoylation of aminoketones. This process involves the selective acylation of the amino group in a molecule that also contains a ketone functionality.

Table 1: Examples of Amide Formation Reactions

| Nucleophile | Product | Reaction Type |

| Primary Amine (e.g., Methylamine) | N-Methyl-2-(methylamino)benzamide | Nucleophilic Acyl Substitution |

| Secondary Amine (e.g., Dimethylamine) | N,N-Dimethyl-2-(methylamino)benzamide | Nucleophilic Acyl Substitution |

| Aminoketone | N-(Ketone-containing-alkyl)-2-(methylamino)benzamide | N-Benzoylation |

Acylation of Thioamides

The reactivity of this compound extends to the acylation of thioamides. In a notable example, it reacts with 2-methylaminothiobenzamide. nih.gov This reaction proceeds via acylation of the thioamide nitrogen, leading to the formation of a 2-(benzoyl-methyl-amino)thiobenzamide derivative. nih.gov This transformation is a key step in the synthesis of certain heterocyclic compounds, as the resulting acylated thioamide can undergo subsequent ring closure to form quinazoline-4-thiones. nih.gov The acylation is typically performed in an acetone (B3395972) solvent with the presence of triethylamine (B128534) to capture the liberated HCl. nih.gov

Benzoylation of Phenols and Other Hydroxyl-Containing Compounds

This compound is an effective reagent for the benzoylation of phenols and other compounds containing hydroxyl groups. unacademy.comtsijournals.com This reaction, known as the Schotten-Baumann reaction, involves the replacement of the acidic hydrogen of the hydroxyl group with a benzoyl group, resulting in the formation of a benzoate (B1203000) ester. unacademy.comdoubtnut.com The reaction is typically carried out in the presence of a base, such as dilute sodium hydroxide, to facilitate the deprotonation of the phenol (B47542) and neutralize the HCl byproduct. doubtnut.com This method is widely applicable for the protection of hydroxyl groups in organic synthesis. unacademy.com The reaction is chemoselective, with primary alcohols reacting faster than secondary alcohols. tsijournals.com

Reactions with Silylated Nucleophiles

This compound can react with silylated nucleophiles, such as ketene (B1206846) silyl (B83357) acetals. These reactions are a powerful tool for carbon-carbon bond formation. The reaction of an acid chloride with a ketene silyl acetal, often catalyzed by a Lewis acid like titanium tetrachloride (TiCl₄), leads to the formation of β-keto esters. organic-chemistry.org This type of reaction is a variation of the Mukaiyama aldol (B89426) addition. The silyl ketene imines, which are nitrogen analogs of silyl enol ethers, also react with acid chlorides. nih.gov

Electrophilic Aromatic Substitution Reactions

While the primary reactivity of this compound is centered on its acyl chloride group, the benzene (B151609) ring can, in principle, undergo electrophilic aromatic substitution (EAS). In a classic example of EAS, Friedel-Crafts acylation involves the reaction of an acyl chloride with an aromatic compound in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). chemguide.co.ukorganic-chemistry.org This reaction introduces an acyl group onto the aromatic ring, forming a ketone. chemguide.co.ukorganic-chemistry.org

The substituent on the benzene ring of this compound, the methylamino group (-NHCH₃), is an activating group and an ortho-, para-director. This means it increases the reactivity of the benzene ring towards electrophiles and directs incoming electrophiles to the positions ortho and para to it. Conversely, the benzoyl chloride group (-COCl) is a deactivating group and a meta-director. The interplay of these two groups would dictate the regioselectivity of any potential EAS reaction. Given the deactivating nature of the acyl chloride group, forcing conditions would likely be required for such a reaction to occur on the same ring.

A more common scenario involves using this compound as the acylating agent in a Friedel-Crafts reaction with another aromatic substrate. In this case, the acylium ion generated from this compound would act as the electrophile. lkouniv.ac.in

Table 2: Friedel-Crafts Acylation Overview

| Reactants | Catalyst | Product Type | Key Feature |

| Arene and Acyl Chloride | Lewis Acid (e.g., AlCl₃) | Aryl Ketone | Forms a new carbon-carbon bond to the aromatic ring. |

| This compound and an Arene | Lewis Acid (e.g., AlCl₃) | 2-(Methylamino)phenyl Ketone | The methylamino group directs the substitution on the other aromatic ring. |

Intramolecular Cyclization Pathways

This compound and its derivatives can undergo intramolecular cyclization reactions to form various heterocyclic systems. For example, the product of the acylation of 2-methylaminothiobenzamide with a substituted benzoyl chloride can undergo a base-catalyzed ring closure to yield quinazoline-4-thiones. nih.gov In this reaction, the nitrogen of the thioamide attacks the carbonyl carbon of the newly introduced benzoyl group.

In a different pathway, under strong acid conditions, 2-benzoylaminothiobenzamide can cyclize through its sulfur atom to form a 2-phenylbenzo[d-1,3]thiazin-4-one. nih.gov These cyclization reactions are valuable in the synthesis of pharmacologically relevant scaffolds.

Formation of Heterocyclic Systems (e.g., Quinazolinones, Benzoxazinones)

This compound is a key building block for constructing fused heterocyclic systems due to its bifunctional nature. The acyl chloride provides a reactive site for acylation, while the adjacent methylamino group can participate in subsequent intramolecular cyclization reactions.

Quinazolinones: One of the primary applications of this compound is in the synthesis of quinazolinone derivatives. Quinazolinones are a class of compounds with a broad spectrum of biological activities, making their synthesis a significant area of research. nih.govrsc.org The general strategy involves the acylation of a suitable amine-containing substrate with this compound, followed by cyclization. For instance, the acylation of 2-methylaminothiobenzamide with benzoyl chlorides (a related reaction) yields 2-benzoyl-aminothiobenzamides. These intermediates can then undergo a base-catalyzed ring closure to form quinazoline-4-thiones. nih.gov This demonstrates a pathway where the N-methylated anthranilic acid derivative can be used to construct the quinazolinone skeleton.

Benzoxazinones: Similarly, this compound can be used to synthesize benzoxazinone (B8607429) derivatives. The reaction of anthranilic acid with benzoyl chloride can produce 2-phenyl-4H-3,1-benzoxazin-4-one. rsc.org This process involves the initial formation of an N-acylanthranilic acid intermediate, which then cyclizes. nih.gov While this example uses anthranilic acid, the principle extends to its N-methylated counterpart. The N-methyl group would ultimately be located at the N-1 position of the resulting benzoxazinone ring system. These benzoxazinones are themselves important intermediates, often used for conversion into clinically significant 4-quinazolone derivatives by reaction with various amines. scispace.com

The table below summarizes typical reactions for forming these heterocyclic systems, extrapolated for this compound based on reactions of similar compounds.

Table 1: Synthesis of Heterocyclic Systems

| Target Heterocycle | Reactant | Key Intermediate | Reaction Conditions | Reference Principle |

|---|---|---|---|---|

| 1-Methyl-quinazolin-4-one | Ammonia or Primary Amine | N-Acylated 2-(methylamino)benzamide | Heating, often with a dehydrating agent or in a high-boiling solvent. | nih.govnih.gov |

| 1-Methyl-2-phenyl-4H-3,1-benzoxazin-4-one | (Self-condensation or reaction with pyridine) | N-Benzoyl-2-(methylamino)benzoic acid | Reaction with an acyl chloride in a base like pyridine. rsc.org | rsc.org |

| 1-Methyl-quinazoline-4-thione | 2-Methylaminothiobenzamide | N-(2-(methylcarbamothioyl)phenyl)-N-methylbenzamide | Acylation followed by base-catalyzed (e.g., sodium methoxide) ring closure. nih.gov | nih.gov |

Ring Closure Reactions of Acylated Intermediates

The synthesis of the heterocyclic systems mentioned above proceeds via acylated intermediates, which then undergo intramolecular ring closure. The mechanism of this cyclization is critical to the formation of the final product.

Following the initial acylation step using this compound, an N-acylated intermediate is formed. For example, reaction with an amine (R-NH₂) would yield an N-R-2-(methylamino)benzamide. The subsequent ring closure is typically an intramolecular nucleophilic attack.

Path to Quinazolinones: The amide nitrogen of the newly introduced group attacks the carbonyl carbon of the original 2-(methylamino)benzoyl moiety. However, for the ring to close to a quinazolinone, the initial reaction is typically with a precursor that provides the N1 and C2 atoms of the quinazolinone ring. A more direct and common route involves starting with an N-acylated anthranilic acid (or its methylamino derivative), which is first converted to a benzoxazinone intermediate by dehydration, often using acetic anhydride (B1165640). nih.gov This benzoxazinone then reacts with an amine. The amine's nucleophilic attack opens the benzoxazinone ring, forming an acylated intermediate, which then rapidly cyclizes and dehydrates to yield the stable quinazolinone ring system. researchgate.net

Path to Benzoxazinones: The formation of a benzoxazinone from 2-(methylamino)benzoic acid (the hydrolyzed form of the benzoyl chloride) can be achieved by reaction with another mole of an acyl chloride (like benzoyl chloride) in the presence of a base such as pyridine. rsc.org The mechanism involves the formation of a mixed anhydride or a similar activated species at the carboxyl group, followed by intramolecular nucleophilic attack from the nitrogen of the methylamino group to close the ring and form the benzoxazinone.

The choice of reaction conditions, particularly the pH, can influence the cyclization pathway. For instance, in the cyclization of 2-benzoylaminothiobenzamide, a basic medium favors attack by the amide nitrogen to form a quinazoline-4-thione, whereas a strong acid medium promotes attack by the thioamide sulfur, leading to a benzo[d-1,3]thiazin-4-one. nih.gov

Reactive Intermediates Derived from this compound

The reactivity of acyl chlorides can involve the formation of highly reactive, short-lived intermediates, particularly in weakly nucleophilic solvents.

Formation and Reactivity of N-Acyloxyiminium Ions (with related benzoyl chloride)

While direct evidence for N-acyloxyiminium ion formation from this compound is not prominent in the literature, the formation of the related acylium (or benzoyl) cation from substituted benzoyl chlorides is well-documented, particularly in solvents with low nucleophilicity. mdpi.comresearchgate.net These cationic intermediates are central to understanding solvolysis reactions proceeding through an Sₙ1-type mechanism.

An acylium ion (R-C≡O⁺) is formed by the heterolytic cleavage of the carbon-chlorine bond. mdpi.com For substituted benzoyl chlorides, the stability of this cation is highly dependent on the electronic nature of the substituents on the benzene ring. Electron-donating groups stabilize the positive charge, favoring the cationic pathway, while electron-withdrawing groups disfavor it. The methylamino group (-NHCH₃) is a strong electron-donating group, which would be expected to stabilize a benzoyl cation intermediate.

In weakly nucleophilic but strongly ionizing solvents like hexafluoroisopropanol (HFP), the solvolysis of substituted benzoyl chlorides shows evidence of a dominant cationic reaction channel. mdpi.comnih.gov Researchers have successfully trapped benzoyl cation intermediates using a Friedel-Crafts reaction with highly activated aromatic compounds like 1,3,5-trimethoxybenzene. mdpi.comresearchgate.net This provides strong evidence for the existence of these reactive species. Although the specific term "N-acyloxyiminium ion" is more relevant to reactions involving amides or oximes, the analogous formation of a stabilized benzoyl cation from this compound is a key potential reactive intermediate governing its Sₙ1-type reactivity.

Rearrangement Pathways (if applicable to this specific compound class)

Rearrangement reactions are common for certain classes of organic compounds, often involving the migration of a group to an electron-deficient atom. For derivatives of 2-aminobenzoyl compounds, rearrangements are not a dominant or characteristic pathway under typical synthetic conditions. Reactions like the Bamberger rearrangement, which involves the rearrangement of N-phenylhydroxylamines to aminophenols, proceed through a nitrenium ion intermediate. wiley-vch.de While the this compound structure contains a nitrogen atom, it is not in the appropriate oxidation state or chemical environment to readily undergo such rearrangements.

The primary reactivity of this compound is centered on nucleophilic acyl substitution at the carbonyl carbon and subsequent intramolecular reactions involving the adjacent methylamino group. nih.govnih.gov Therefore, significant molecular rearrangements of the Beckmann, Curtius, or Hofmann type are not considered applicable or common for this specific compound class.

Solvolysis and Hydrolytic Stability in Aqueous/Mixed Media

Acyl chlorides are inherently reactive towards nucleophiles, including water and alcohols. This process, known as solvolysis (or hydrolysis if the solvent is water), is a critical factor in their handling and reaction chemistry. biologyinsights.com

The hydrolysis of benzoyl chloride proceeds via a nucleophilic acyl substitution mechanism. A water molecule attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate, which then collapses, expelling a chloride ion to form benzoic acid and HCl. biologyinsights.com The reaction is generally rapid in aqueous environments.

The stability and reaction rate of substituted benzoyl chlorides are influenced by both the electronic properties of the substituents and the nature of the solvent. mdpi.comuni.edu

Substituent Effects: The presence of the electron-donating methylamino group in this compound is expected to have a dual effect. It can stabilize the partial positive charge on the carbonyl carbon through resonance, potentially decreasing its electrophilicity and slowing the rate of nucleophilic attack compared to unsubstituted benzoyl chloride. However, this same electron-donating ability strongly stabilizes the transition state leading to a cationic intermediate, potentially accelerating reactions that proceed via an Sₙ1-type mechanism. mdpi.comresearchgate.net

Solvent Effects: The mechanism of solvolysis can shift between a bimolecular Sₙ2-like pathway (or carbonyl addition-elimination) and a unimolecular Sₙ1-like pathway, depending on the solvent's ionizing power and nucleophilicity. mdpi.comelectronicsandbooks.com In highly nucleophilic solvents like aqueous ethanol, a direct displacement or addition-elimination mechanism is likely. In solvents with high ionizing power and low nucleophilicity, such as fluorinated alcohols, the reaction is more likely to proceed through a cationic intermediate. nih.gov

Studies on the alcoholysis of substituted benzoyl chlorides have shown that electron-withdrawing groups increase the reaction rate, while electron-donating groups decrease it, which is consistent with a mechanism where nucleophilic attack on the carbonyl carbon is the rate-determining step. uni.edu Given the high reactivity of acyl chlorides, this compound is expected to be hydrolytically unstable and will readily react with water or other protic solvents. reddit.comreddit.com This instability necessitates its preparation and use under anhydrous conditions.

Table 2: Factors Influencing Hydrolytic Stability

| Factor | Effect on this compound | Mechanism Implication | Reference Principle |

|---|---|---|---|

| -NHCH₃ Group (Electron Donating) | Decreases electrophilicity of carbonyl C, but stabilizes cationic intermediate. | Rate may be slower in Sₙ2/Addition pathways but faster in Sₙ1 pathways compared to unsubstituted benzoyl chloride. | mdpi.comuni.edu |

| Solvent Nucleophilicity (e.g., H₂O, EtOH) | High reactivity, rapid hydrolysis/solvolysis. | Favors bimolecular (Sₙ2/Addition-Elimination) mechanism. | biologyinsights.comelectronicsandbooks.com |

| Solvent Ionizing Power (e.g., HFP) | Promotes C-Cl bond cleavage. | Favors unimolecular (Sₙ1) mechanism via a benzoyl cation. | mdpi.comnih.gov |

Applications in Advanced Organic Synthesis and Material Precursors

A Building Block for Complex Heterocyclic Architectures

The strategic placement of reactive functional groups in 2-(Methylamino)benzoyl chloride makes it a valuable precursor for the synthesis of various heterocyclic systems. Its ability to undergo intramolecular cyclization reactions, following initial intermolecular reactions, is a key feature in the construction of these complex molecules.

Synthesis of Quinazolin-4-thiones and Quinazolin-4-ones

A notable application of a derivative of this compound, 2-methylaminothiobenzamide, is in the synthesis of quinazoline-4-thiones. The synthesis involves the acylation of 2-methylaminothiobenzamide with various benzoyl chlorides to yield 2-benzoylaminothiobenzamides. These intermediates then undergo a sodium methoxide-catalyzed ring closure to form the corresponding 1-methyl-quinazoline-4-thiones.

Interestingly, it has been observed that in the same basic medium used for cyclization, 1-methyl-quinazoline-4-thiones can undergo a replacement of the sulfur atom with an oxygen atom, leading to the formation of 1-methyl-quinazoline-4-ones. This transformation highlights a convenient route to access both the thione and one derivative from a common precursor.

Preparation of Benzoxazin-4-one Derivatives

While direct synthesis of benzoxazin-4-one derivatives using this compound is not extensively documented, the general synthesis of these heterocycles often involves the reaction of an anthranilic acid derivative with an acyl chloride. For instance, 2-methyl-4H-3,1-benzoxazin-4-one can be synthesized from anthranilic acid and acetic anhydride (B1165640). The N-methyl group in 2-(methylamino)benzoic acid (a precursor to the benzoyl chloride) would be expected to be retained in the final benzoxazinone (B8607429) structure, leading to N-methylated benzoxazin-4-ones. The cyclization is typically achieved through the reaction of the amino group with a carbonyl group, a process for which this compound is well-suited.

Contribution to Benzimidazole (B57391) Derivatives

The synthesis of benzimidazole derivatives often involves the condensation of o-phenylenediamines with carboxylic acids or their derivatives. While direct reactions of this compound with o-phenylenediamines are not prominently described, the structural motif of this compound is conducive to forming N-methylated benzimidazole derivatives. The reaction would proceed through the formation of an amide bond followed by an intramolecular cyclization with the adjacent amino group on the other reactant. The synthesis of 1,2-disubstituted benzimidazoles can be achieved through various methods, including the condensation of N-substituted o-phenylenediamines with acyl chlorides.

Formation of Aminobenzothiazole Derivatives (via related chemistry)

The synthesis of 2-aminobenzothiazole (B30445) derivatives typically proceeds through different pathways, often involving the reaction of an aniline (B41778) with a thiocyanate (B1210189) source. However, the thioamide derivative of this compound, 2-(methylamino)thiobenzamide, serves as a versatile precursor in heterocyclic synthesis. Thioamides are known to be valuable synthons for the construction of various sulfur-containing heterocycles. While a direct conversion to aminobenzothiazoles is not a standard route, the reactivity of the thioamide functional group opens up possibilities for its incorporation into more complex thiazole-containing structures.

Formation of Functionalized Amides and Thioamides

The acyl chloride functionality of this compound readily reacts with primary and secondary amines to form the corresponding N-substituted-2-(methylamino)benzamides. This reaction is a standard method for amide bond formation and is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The resulting amides can be valuable intermediates for further transformations or as final target molecules with potential biological activities.

Furthermore, this compound can be converted into its corresponding thioamide, 2-(methylamino)thiobenzamide. Thioamides are important functional groups in their own right and are also key intermediates in the synthesis of various sulfur-containing heterocycles. The conversion of amides to thioamides can be achieved using various thionating reagents. These thioamides can then undergo a range of reactions, including S-alkylation and cyclization, to generate diverse heterocyclic systems.

Derivatization Agent in Analytical Chemistry Methodologies

Benzoyl chloride and its derivatives are widely used as derivatizing agents in analytical chemistry, particularly for liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) analysis. Derivatization is often employed to improve the chromatographic properties and enhance the ionization efficiency of polar analytes containing primary and secondary amine or hydroxyl groups.

Enhancing LC-MS/MS Sensitivity and Retention of Analytes

In the field of analytical chemistry, particularly in metabolomics and neurochemical analysis, achieving high sensitivity and robust separation of analytes is paramount. Liquid chromatography-mass spectrometry (LC-MS/MS) is a powerful technique, but many polar metabolites exhibit poor retention on common reversed-phase columns and may ionize inefficiently, leading to low sensitivity. chromatographyonline.com Chemical derivatization with acyl chlorides, such as this compound, is a widely adopted strategy to overcome these challenges. chromatographyonline.comumich.edu

The derivatization process, often following the Schotten-Baumann reaction conditions, involves the reaction of this compound with primary and secondary amines, phenols, and other nucleophilic functional groups present in analytes. chromatographyonline.com This reaction attaches the methylaminobenzoyl moiety to the target molecule. The addition of this relatively nonpolar group increases the hydrophobicity of the derivatized analyte, which in turn enhances its retention on reversed-phase LC columns. chromatographyonline.comumich.edu This improved chromatographic retention allows for better separation from other sample components and reduces matrix effects.

Furthermore, the incorporated benzoyl group often improves the ionization efficiency of the analyte in the mass spectrometer source, leading to a significant increase in signal intensity and, consequently, lower limits of detection. chromatographyonline.comumich.edu For instance, derivatization with the related benzoyl chloride has been shown to increase sensitivity for various lipid classes by 2- to 10-fold, and for monoacylglycerols by more than 100-fold. nih.gov This enhancement is critical for the quantitative analysis of low-abundance compounds in complex biological matrices like plasma, cerebrospinal fluid, and tissue homogenates. nih.govnih.gov The use of derivatizing agents like this compound is therefore instrumental in developing robust and sensitive LC-MS/MS methods for targeted metabolomics. nih.govnih.gov

Table 1: Improvements in Analyte Detection with Benzoyl Chloride Derivatization

| Analyte Class | Improvement Factor | Benefit | Reference |

| Monoacylglycerols | >100-fold | Decreased limit of detection | nih.gov |

| Sphingoid Bases | 6.5-fold | Decreased limit of detection | nih.gov |

| Diacylglycerols | 3-fold | Decreased limit of detection | nih.gov |

| General Lipid Classes | 2 to 10-fold | Increased sensitivity (slope ratio) | nih.gov |

| Polar Metabolites | Up to 1,000-fold | Increased sensitivity | umich.edu |

Use of Labeled Analogs for Internal Standards in Research

Accurate quantification in mass spectrometry-based analysis relies heavily on the use of internal standards to correct for variations in sample preparation, chromatographic separation, and instrument response. The ideal internal standard is a stable isotope-labeled (SIL) analog of the analyte of interest, as it shares nearly identical physicochemical properties but is distinguishable by its mass.

Derivatization with isotopically labeled reagents provides a straightforward and efficient route to generate SIL internal standards. nih.gov By using a labeled version of this compound, such as one containing ¹³C or ²H (deuterium) atoms, a known amount of a standard compound can be derivatized to create its heavy-isotope-labeled counterpart. umich.edunih.gov This labeled derivative is then spiked into a biological sample before the derivatization step with the unlabeled ("light") reagent.

During LC-MS/MS analysis, the "heavy" labeled internal standard co-elutes with the "light" endogenous analyte derivative. By measuring the ratio of the signal intensity of the analyte to that of the internal standard, precise and accurate quantification can be achieved, effectively compensating for any analyte loss or signal suppression during the analytical workflow. nih.gov This approach improves the reliability and reproducibility of quantitative metabolomics and other targeted analyses. umich.edunih.gov

Precursor for Advanced Organic Materials (e.g., Ylides in Heterocyclic Syntheses)

Beyond its role in analytical chemistry, this compound serves as a valuable precursor for the synthesis of advanced organic materials. A notable application is in the preparation of stable ylides used for constructing heterocyclic frameworks. Research has demonstrated the synthesis of dimethyloxosulfonium 2-(methylamino)benzoylmethylide, a stable ylide that is a key intermediate in heterocyclic synthesis. acs.org

This ylide is formed from a precursor that can be derived from this compound. The resulting stable ylide can then be employed in various reactions to build complex molecular structures, particularly heterocycles, which are foundational scaffolds in many pharmaceuticals and functional materials. acs.org The presence of the 2-(methylamino)benzoyl group influences the reactivity and stability of the ylide, guiding its subsequent transformations to yield desired heterocyclic products.

Methodological Advancements in Acylation Processes (e.g., One-Pot Syntheses, Catalytic Approaches)

The efficiency and selectivity of acylation reactions are critical in organic synthesis. Traditional methods often require harsh conditions or generate significant waste. Modern advancements have focused on developing milder and more efficient protocols, including one-pot syntheses and catalytic approaches, which are applicable to acyl chlorides like this compound.

One-Pot Syntheses: One-pot procedures, where multiple reaction steps are carried out in the same reaction vessel without isolating intermediates, offer significant advantages in terms of time, resource efficiency, and yield. bas.bgrsc.org For instance, amides can be synthesized in a one-pot reaction from carboxylic acids by first converting them to the corresponding acyl chloride in situ using reagents like thionyl chloride or oxalyl chloride, followed by the addition of an amine. rsc.orgnih.gov This methodology is compatible with sensitive substrates and can be scaled for industrial production. rsc.org Such protocols streamline the use of this compound or its in situ generated equivalent in the synthesis of a wide range of amides and other derivatives.

Catalytic Approaches: The use of catalysts can dramatically accelerate acylation reactions and improve selectivity under mild conditions. organic-chemistry.org

Amine Catalysis: Tertiary amines like N,N,N′,N′-tetramethylethylenediamine (TMEDA) have been shown to be highly effective promoters for the acylation of alcohols with benzoyl chloride, even at temperatures as low as -78°C. organic-chemistry.org The catalyst is believed to form a highly reactive complex with the benzoyl chloride, facilitating rapid acylation of primary and secondary alcohols with excellent yields. organic-chemistry.org

Lewis Acid Catalysis: A variety of Lewis acids, including metal chlorides (e.g., InCl₃, FeCl₃, AlCl₃, SbCl₅) and solid acid catalysts like zeolites, are used to catalyze Friedel-Crafts acylation reactions. nih.govresearchgate.netelsevierpure.com These catalysts activate the acyl chloride, enhancing its electrophilicity for reaction with aromatic substrates. nih.gov The choice of catalyst and reaction conditions can control the regioselectivity of the acylation, which is crucial in the synthesis of specific isomers. elsevierpure.com The development of reusable heterogeneous catalysts, such as zeolites, also addresses environmental concerns by minimizing corrosive and toxic waste. nih.gov

These methodological advancements provide a robust toolkit for chemists to utilize this compound in a more efficient, selective, and environmentally conscious manner.

Theoretical and Computational Studies of 2 Methylamino Benzoyl Chloride and Its Reactions

Electronic Structure Elucidation via Density Functional Theory (DFT)

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. mdpi.commdpi.com It offers a balance between accuracy and computational cost, making it suitable for analyzing molecules of moderate size and complexity like 2-(Methylamino)benzoyl chloride.

The first step in a computational study is to determine the molecule's most stable three-dimensional structure through geometry optimization. For this compound, this involves finding the lowest energy arrangement of its atoms. The geometry would be expected to feature a largely planar benzene (B151609) ring. The key variables in its conformational analysis are the rotational orientations of the methylamino (-NHCH₃) and benzoyl chloride (-COCl) groups relative to the ring and each other.

It is plausible that an intramolecular hydrogen bond could form between the hydrogen atom of the methylamino group and the carbonyl oxygen of the benzoyl chloride group. This interaction would lead to a more planar and rigid conformation, which in turn would influence the molecule's reactivity and spectroscopic properties. DFT calculations can predict the bond lengths, bond angles, and dihedral angles of the most stable conformer(s).

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. libretexts.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO, being the innermost empty orbital, acts as an electron acceptor (electrophile). youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests that the molecule is more polarizable and more reactive.

For this compound, the presence of the electron-donating methylamino group is expected to significantly influence the frontier orbitals compared to the parent benzoyl chloride.

HOMO: The methylamino group, being a strong electron-donating group, will raise the energy of the HOMO. rsc.org This makes the molecule a better electron donor (more nucleophilic) than unsubstituted benzoyl chloride. The electron density of the HOMO is expected to be significantly located over the aromatic ring and the nitrogen atom.

LUMO: The LUMO is anticipated to be primarily located on the benzoyl chloride moiety, specifically on the antibonding π* orbital of the carbonyl group. This is the center for nucleophilic attack.

| Orbital | Expected Characteristics for this compound | Role in Reactivity |

|---|---|---|

| HOMO | High energy level; significant density on the aromatic ring and nitrogen atom. | Determines nucleophilicity/basicity; site of electron donation. youtube.com |

| LUMO | Low energy level; localized on the carbonyl carbon and π* system of the benzoyl group. | Determines electrophilicity/acidity; site of electron acceptance. youtube.com |

| HOMO-LUMO Gap | Relatively small due to substituent effects. | Indicates higher chemical reactivity and lower kinetic stability. researchgate.net |

Reaction Mechanism Investigations Using Computational Approaches

Computational methods are invaluable for mapping the potential energy surfaces of chemical reactions. This allows for the detailed investigation of reaction pathways, the identification of intermediates, and the characterization of transition states, providing insights that are often difficult to obtain experimentally.

A primary reaction of this compound is nucleophilic acyl substitution, for instance, in the formation of an amide by reacting with an amine. pearson.com The generally accepted mechanism proceeds through a two-step process involving a tetrahedral intermediate.

Nucleophilic Attack: A nucleophile attacks the electrophilic carbonyl carbon. This leads to the formation of a high-energy tetrahedral intermediate and involves a transition state (TS1).

Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as the leaving group. This step proceeds through a second transition state (TS2).

Computational chemistry can locate the precise structures of these transition states and calculate their energies. The energy difference between the reactants and the highest-energy transition state determines the activation energy (Ea) of the reaction, which governs the reaction rate. For a reaction like the solvolysis of benzoyl chlorides, computational studies can help delineate between Sₙ1 and Sₙ2-like mechanisms by analyzing the structures and energies of intermediates and transition states. nih.gov

Conceptual DFT provides a framework to quantify and predict chemical reactivity using various indices derived from the electron density. mdpi.comnih.gov These indices help in understanding the global and local reactivity of a molecule.

Electronic Chemical Potential (μ): Related to the tendency of electrons to escape from the system. It is calculated from the energies of the HOMO and LUMO. imist.ma

Chemical Hardness (η): Measures the resistance to a change in electron configuration.

Global Electrophilicity (ω): Quantifies the ability of a molecule to accept electrons. imist.maresearchgate.net

Global Nucleophilicity (N): Measures the ability of a molecule to donate electrons. imist.maresearchgate.net

The table below shows representative DFT-calculated values for the parent compound, benzoyl chloride, which serves as a reference for understanding the properties of its derivatives.

| Compound | Chemical Potential (μ) (eV) | Electrophilicity (ω) (eV) | Nucleophilicity (N) (eV) |

|---|---|---|---|

| Benzoyl chloride (Reference) | -4.218 | 2.124 | 2.031 |

Data derived from studies on benzoylation reactions. imist.maresearchgate.net

For this compound, the electron-donating methylamino group would be expected to increase the global nucleophilicity (N) and decrease the global electrophilicity (ω) compared to unsubstituted benzoyl chloride.

Local Reactivity Indices (Parr Functions): To predict regioselectivity (i.e., which site on the molecule is most reactive), local indices are used. Parr functions (Pₖ⁺ for electrophilic attack and Pₖ⁻ for nucleophilic attack) are derived from the analysis of the Mulliken atomic spin densities and indicate the most probable sites for reaction. mdpi.comimist.ma For this compound:

Nucleophilic Attack: The Pₖ⁺ function would show the highest value on the carbonyl carbon, confirming it as the primary electrophilic site.

Electrophilic Attack: The Pₖ⁻ function would highlight the nucleophilic sites on the aromatic ring. The ortho- and para- positions relative to the activating methylamino group would be the most likely sites for electrophilic aromatic substitution.

While DFT calculations are excellent for studying static structures and single reaction steps in the gas phase, Molecular Dynamics (MD) simulations provide a way to study the dynamic evolution of a system over time, including the explicit effects of solvent molecules. rsc.org For reactions involving this compound, MD simulations can:

Explore the conformational landscape of the reactant and its interactions with solvent molecules prior to reaction.

Simulate the entire reaction pathway, observing the dynamic process of bond breaking and formation.

Provide insights into how solvent molecules stabilize or destabilize reactants, intermediates, and transition states, thereby affecting the reaction rate and mechanism.

By combining MD simulations with machine learning techniques, it is possible to rapidly screen different solvent systems to find optimal conditions for a desired chemical transformation. rsc.org

Correlation of Theoretical Predictions with Experimental Observations

A cornerstone of computational chemistry is the ability to predict molecular properties that can be validated through experimental data. For this compound, this correlation would be crucial in confirming its structural and electronic features.

Theoretical calculations, typically employing Density Functional Theory (DFT), would provide optimized molecular geometries, bond lengths, and bond angles. These can be compared with experimental data from X-ray crystallography. For instance, studies on related benzoyl chloride derivatives show a good correlation between calculated and experimentally determined structures.

The reactivity of this compound can be understood through its frontier molecular orbitals (HOMO and LUMO). The presence of an electron-donating methylamino group at the ortho position is expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. Conversely, the electron-withdrawing benzoyl chloride group will influence the LUMO, indicating sites for nucleophilic attack. The rates of reaction with nucleophiles, such as anilines, have been studied for various substituted benzoyl chlorides, revealing that ortho-substituents can influence reactivity through both electronic and steric effects. rsc.org

The energy gap between the HOMO and LUMO is a critical parameter for assessing molecular stability and reactivity. A smaller energy gap generally implies higher reactivity. For this compound, this gap would be influenced by the interplay between the electron-donating methylamino group and the electron-withdrawing acyl chloride group.

| Property | Predicted Value/Observation | Basis of Prediction/Analogy |

| Molecular Geometry | Planar aromatic ring with the benzoyl chloride group slightly out of plane. | General structure of ortho-substituted benzoyl chlorides. |

| Reactivity | The acyl chloride is the primary site for nucleophilic attack. The methylamino group may influence the reaction rate. | Reactivity patterns of benzoyl chlorides and the electronic effect of amino groups. rsc.org |

| HOMO-LUMO Gap | Expected to be smaller than that of unsubstituted benzoyl chloride, indicating higher reactivity. | The presence of the electron-donating methylamino group. |

Spectroscopic Characterization Support via Computational Data (e.g., NMR, IR Frequencies)

Computational methods are invaluable in the interpretation of spectroscopic data. Theoretical calculations of NMR chemical shifts and IR vibrational frequencies can provide a basis for assigning experimental spectra.

Infrared (IR) Spectroscopy:

Computational software can predict the IR spectrum of this compound. The calculated vibrational frequencies would aid in the assignment of characteristic peaks in an experimental spectrum. Key vibrational modes would include the C=O stretching of the acyl chloride, the N-H stretching of the secondary amine, and various C-C and C-H vibrations of the aromatic ring. For example, in related benzoyl chloride compounds, the C=O stretch is a strong, prominent band. The position of this band in this compound would be influenced by the electronic effects of the methylamino substituent.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Theoretical calculations of ¹H and ¹³C NMR chemical shifts are instrumental in assigning the signals in the experimental NMR spectra. The chemical shifts of the aromatic protons and carbons in this compound would be predicted based on the shielding and deshielding effects of the methylamino and benzoyl chloride groups. The methyl group attached to the nitrogen would appear as a distinct singlet in the ¹H NMR spectrum, and its corresponding carbon would be visible in the ¹³C NMR spectrum. The chemical shifts for the precursor, N-methylanthranilic acid, provide a good reference for the expected positions of the signals from the methylamino-substituted ring. nih.govchemicalbook.com

| Spectroscopic Data | Predicted Chemical Shifts (ppm) or Frequencies (cm⁻¹) | Basis of Prediction/Analogy |

| ¹H NMR | Aromatic protons: ~6.5-8.0 ppm, N-H proton: variable, CH₃ protons: ~2.8-3.0 ppm | Data from N-methylanthranilic acid and other ortho-substituted aromatic compounds. chemicalbook.com |

| ¹³C NMR | Aromatic carbons: ~110-150 ppm, Carbonyl carbon: ~165-170 ppm, CH₃ carbon: ~30 ppm | Data from related benzoyl chlorides and N-methylated anilines. |

| IR Spectroscopy | C=O stretch: ~1750-1790 cm⁻¹, N-H stretch: ~3350-3450 cm⁻¹ | Typical ranges for acyl chlorides and secondary amines. |

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 2-(Methylamino)benzoyl chloride, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via acylation of 2-(methylamino)benzoic acid using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). For example, SOCl₂ reacts with carboxylic acids under reflux, often catalyzed by dimethylformamide (DMF), to form acyl chlorides. Optimize reaction temperature (typically 70–80°C) and stoichiometric ratios (1:2 acid-to-SOCl₂) to minimize side reactions like over-chlorination. Purification via vacuum distillation or recrystallization is critical to isolate the product .

- Key Variables : Excess SOCl₂ improves conversion, but prolonged heating may degrade thermally sensitive substrates. Moisture control is essential due to the compound’s hydrolytic instability .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Analytical Workflow :

- NMR : H NMR confirms the methylamino group (δ ~2.8 ppm for CH₃NH) and aromatic protons (δ 7.2–8.1 ppm). C NMR identifies the carbonyl carbon (δ ~170 ppm) and quaternary carbons.

- IR : Strong absorption at ~1770 cm⁻¹ (C=O stretch) and ~750 cm⁻¹ (C-Cl stretch).

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns, e.g., [M-Cl]⁺ or [M-COCl]⁺ ions .

Q. How should researchers handle and store this compound to ensure safety and stability?

- Safety Protocols :

- Use impervious gloves (e.g., nitrile), sealed goggles, and fume hoods to avoid exposure to vapors or skin contact.

- Store under inert atmosphere (argon/nitrogen) at 2–8°C in moisture-resistant containers. Avoid contact with water, alcohols, or amines to prevent violent hydrolysis .

- Emergency Measures : In case of skin contact, rinse immediately with water (15+ minutes) and seek medical attention. For spills, neutralize with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How does the methylamino substituent influence the reactivity of this compound in acylation reactions compared to other benzoyl chlorides?

- Reactivity Profile : The methylamino group acts as an electron-donating substituent, reducing electrophilicity at the carbonyl carbon. This may slow acylation kinetics compared to electron-withdrawing analogs (e.g., 4-bromobenzoyl chloride). However, the NH group can participate in intramolecular hydrogen bonding, stabilizing transition states in selective reactions.

- Experimental Design : Compare reaction rates with primary amines (e.g., aniline) under identical conditions. Monitor via HPLC or H NMR to quantify acylation efficiency .

Q. What strategies mitigate competing side reactions (e.g., hydrolysis or dimerization) during synthetic applications of this compound?

- Optimization Approaches :

- Use anhydrous solvents (e.g., dichloromethane, THF) and molecular sieves to suppress hydrolysis.

- Add scavengers like triethylamine to neutralize HCl byproducts, which can catalyze degradation.

- Conduct reactions at lower temperatures (0–5°C) to reduce thermal decomposition .

Q. How can researchers resolve contradictions in reported synthetic yields for derivatives of this compound?

- Root Cause Analysis : Discrepancies may arise from variations in purification methods (e.g., column chromatography vs. distillation) or moisture levels in reagents. For example, trace water in SOCl₂ can hydrolyze the product, lowering yields.

- Resolution Workflow :

Replicate procedures with rigorously dried reagents.

Characterize by-products (e.g., benzoic acid from hydrolysis) via TLC or LC-MS.

Standardize reporting metrics (e.g., isolated yield vs. conversion rate) .

Q. What toxicological data are available for this compound, and how should these inform laboratory protocols?

- Risk Assessment : While specific data are limited, structurally related benzoyl chlorides (e.g., benzyl chloride) are classified as potential carcinogens (IARC Group 2A). Assume similar hazards due to reactivity and hydrolysis products (e.g., HCl).

- Mitigation : Implement institutional biosafety committee (IBC) guidelines for handling corrosive agents. Conduct toxicity screenings using in vitro models (e.g., Ames test) for novel derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.